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Compound of Interest

Compound Name: LM985

Cat. No.: B1674964 Get Quote

For research use only. Not for human or veterinary use.

SYD985, also known as trastuzumab duocarmazine, is a next-generation antibody-drug

conjugate (ADC) currently under investigation for the treatment of HER2-expressing solid

tumors. This technical guide provides an in-depth overview of SYD985, its mechanism of

action, preclinical data, and experimental protocols to support researchers, scientists, and drug

development professionals in their exploration of this promising therapeutic agent.

Commercial Availability for Research
SYD985, under the name trastuzumab duocarmazine, is available for research purposes from

various suppliers. Researchers can procure this compound to conduct preclinical studies and

further investigate its therapeutic potential. Notable suppliers include:

BroadPharm[1]

MedchemExpress[2]

Amsbio[3][4]

MedKoo[5]

It is important to note that this product is intended for research use only and is not for human or

veterinary applications[2][5].
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Core Compound Specifications
Parameter Value Reference

Synonyms
(vic)-Trastuzumab

duocarmazine, SYD985
[2][6]

Target Antigen
HER2 (Human Epidermal

Growth Factor Receptor 2)
[6][7]

Antibody Component

Trastuzumab (anti-HER2

humanized monoclonal

antibody)

[7][8]

Payload (Cytotoxin)
Duocarmycin prodrug (seco-

DUBA)
[7][9]

Linker
Cleavable valine-citrulline (vc)

linker
[7][9]

Drug-to-Antibody Ratio (DAR) Approximately 2.8 [10]

Mechanism of Action
DNA alkylation leading to cell

death
[10][11]

Mechanism of Action
SYD985's mechanism of action is a multi-step process that leverages both targeted antibody

therapy and potent cytotoxic payload delivery[7][10][11].

HER2 Targeting and Internalization: The trastuzumab component of SYD985 binds with high

affinity to the HER2 receptor on the surface of tumor cells. This binding triggers receptor-

mediated endocytosis, leading to the internalization of the ADC into the cell[7].

Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the

lysosomes. Within the acidic environment of the lysosome, the valine-citrulline linker is

cleaved by lysosomal proteases, such as cathepsin B[12][13].

Payload Activation and DNA Alkylation: The cleavage of the linker releases the duocarmycin

prodrug, seco-DUBA, which is then converted to its active form. The active duocarmycin
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alkylates DNA, causing irreversible damage and ultimately leading to apoptotic cell death[10]

[11][12].

Bystander Effect: A key feature of SYD985 is its "bystander killing effect". The released

duocarmycin payload is membrane-permeable, allowing it to diffuse out of the targeted

HER2-positive cell and kill neighboring tumor cells, including those that may not express

HER2[10][11][13]. This bystander effect is particularly advantageous in treating

heterogeneous tumors with varied HER2 expression.

Signaling Pathway and Mechanism of Action Diagram
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SYD985 mechanism of action from binding to apoptosis.

Preclinical Data
SYD985 has demonstrated potent anti-tumor activity in a variety of preclinical models, including

those with low HER2 expression where other HER2-targeted therapies have shown limited

efficacy[11][14].

In Vitro Cytotoxicity
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SYD985 has shown significant cytotoxic effects in various cancer cell lines. The following table

summarizes the 50% inhibitory concentration (IC50) values from in vitro studies.

Cell Line
Cancer
Type

HER2
Expression

SYD985
IC50
(µg/mL)

T-DM1 IC50
(µg/mL)

Reference

HER2 3+

Uterine

Serous

Carcinoma

3+ 0.011 0.035 [15]

HER2 2+

Uterine

Serous

Carcinoma

2+ 0.016 1.82 [15]

HER2 1+

Uterine

Serous

Carcinoma

1+ 0.065 3.58 [15]

HER2 3+
Carcinosarco

ma
3+ 0.013 0.096 [10]

HER2 1+
Carcinosarco

ma
1+ 0.060 3.221 [10]

In Vivo Antitumor Activity
In vivo studies using patient-derived xenograft (PDX) models have confirmed the potent anti-

tumor activity of SYD985.
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PDX Model
Cancer
Type

HER2
Expression

Treatment Outcome Reference

MAXF1162
Breast

Cancer
3+

SYD985 (10

mg/kg)

Significant

tumor growth

inhibition

[13]

BT-474
Breast

Cancer
3+

SYD985 (5

mg/kg)

Complete

tumor

remission in

7/8 mice

[13]

SARARK-6
Carcinosarco

ma
3+

SYD985 (3

mg/kg and 10

mg/kg)

Significant

tumor growth

inhibition and

survival

advantage

compared to

T-DM1

[10]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summaries of key experimental protocols used in the evaluation of SYD985.

Cell Proliferation Assay
This assay is used to determine the cytotoxic effects of SYD985 on cancer cell lines.

Cell Seeding: Plate cells (e.g., 4 x 103 cells/well) in 96-well plates and incubate for 72

hours[11].

Treatment: Treat cells with varying concentrations of SYD985 or a control compound[11].

Incubation: Incubate the treated cells for a specified period (e.g., 6 days)[15].

Cell Viability Measurement:
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Crystal Violet Staining: Fix cells with 10% glutaraldehyde, stain with 0.1% crystal violet,

and measure the optical density at 560 nm after solubilization with 10% acetic acid[11].

Flow Cytometry: Use propidium iodide-based flow cytometry to assess cell viability[15].

In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of SYD985 in a living organism.

Animal Models: Use immunodeficient mice (e.g., female athymic nude mice)[16].

Tumor Implantation: Implant human tumor cells (e.g., BT-474) or patient-derived tumor

fragments subcutaneously[11][16].

Tumor Growth: Allow tumors to reach a specified volume (e.g., 350-400 mm3) before starting

treatment[16].

Treatment Administration: Administer SYD985 or a control intravenously (e.g., single dose of

3, 5, or 10 mg/kg)[10][16].

Monitoring: Monitor tumor volume and animal body weight regularly. Tumor volume can be

calculated using the formula: (length x width2)/2.

Endpoint: The study may be concluded when tumors reach a predetermined size, or after a

specific duration, with overall survival as a potential endpoint[10].

Experimental Workflow Diagram
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General Experimental Workflow for SYD985 Evaluation
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A generalized workflow for preclinical evaluation of SYD985.

Conclusion
SYD985 (trastuzumab duocarmazine) is a promising antibody-drug conjugate with a well-

defined mechanism of action and potent anti-tumor activity in preclinical models, particularly in

HER2-expressing cancers, including those with low HER2 levels. Its unique bystander effect

offers a potential advantage in treating heterogeneous tumors. This technical guide provides a

foundational understanding for researchers to further explore the therapeutic potential of

SYD985.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1674964?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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